Computational Physicochemical Profile vs. 3,5-bis(4-bromophenyl)-1H-pyrazole core
The target compound's computed lipophilicity (XLogP3 = 5.8) and topological polar surface area (TPSA = 58.1 Ų) differ substantially from the unsulfonylated analogue 3,5-bis(4-bromophenyl)-1H-pyrazole (XLogP3 = 4.1, TPSA = 28.7 Ų), reflecting the impact of the tosyl group on passive permeability and solubility profiles [1][2]. These are class-level inferences based on computed descriptors and have not been experimentally validated.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 5.8; TPSA = 58.1 Ų |
| Comparator Or Baseline | 3,5-bis(4-bromophenyl)-1H-pyrazole: XLogP3 = 4.1; TPSA = 28.7 Ų |
| Quantified Difference | Δ XLogP3 = +1.7; Δ TPSA = +29.4 Ų |
| Conditions | Computed values from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
A XLogP3 shift of +1.7 and a doubling of TPSA can alter membrane permeability, solubility, and metabolic stability, making the tosylated compound a distinct lead candidate despite the absence of experimental pharmacokinetic data.
- [1] PubChem Compound Summary for CID 3836222, 3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 4277829, 3,5-bis(4-bromophenyl)-1H-pyrazole. National Center for Biotechnology Information. Accessed May 2026. View Source
